1-Fluoro-4-isobutoxybenzene
Description
Contextual Significance within Contemporary Organic and Fluorine Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. beilstein-journals.orgresearchgate.net Fluorine, as the most electronegative element, imparts profound changes to a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnumberanalytics.com Consequently, approximately 20% of all pharmaceutical products and a significant portion of agrochemicals contain at least one fluorine atom. researchgate.netcas.cn
Within this context, 1-Fluoro-4-isobutoxybenzene represents a molecule of interest. The presence of the C-F bond on the aromatic ring can significantly alter its reactivity and electronic distribution. The ether linkage (C-O-C) further functionalizes the molecule, providing a site for potential chemical modification or influencing its conformational behavior. Fluorinated alkyl aryl ethers are prevalent motifs in medicinal chemistry and agrochemistry. acs.org The combination of a fluoro group and an ether moiety, as seen in this compound, is a structural feature found in various advanced materials and bioactive compounds, where these groups work synergistically to achieve desired physical or biological properties. numberanalytics.comtaylorfrancis.com
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 97295-04-0 fluorochem.co.uk |
| Molecular Formula | C₁₀H₁₃FO nih.gov |
| Molecular Weight | 168.21 g/mol fluorochem.co.uk |
| IUPAC Name | 1-fluoro-4-(2-methylpropoxy)benzene fluorochem.co.uk |
| Canonical SMILES | CC(C)COc1ccc(F)cc1 fluorochem.co.uk |
| LogP | 3.20 fluorochem.co.uk |
Overview of Research Trajectories and Academic Interest
Academic interest in compounds like this compound is primarily driven by their utility as synthetic intermediates. Research in organic synthesis continuously seeks novel and efficient pathways to construct complex molecular architectures, and fluorinated building blocks are in high demand. cas.cn The research trajectories involving this and related compounds can be broadly categorized into two areas: synthetic methodology and application-oriented synthesis.
Development of Synthetic Methods : A significant area of research focuses on creating C–O and C–F bonds efficiently. The synthesis of fluorinated aryl ethers has been advanced by the development of transition metal-catalyzed cross-coupling reactions. acs.org For instance, palladium-catalyzed methods have been established for the coupling of (hetero)aryl bromides with fluorinated alcohols, demonstrating high functional group tolerance and efficiency. acs.org Such methodologies provide reliable routes to compounds structurally similar to this compound and are crucial for academic and industrial laboratories.
Synthesis of Target Molecules : Fluorinated aryl ethers are key substructures in the design of new pharmaceuticals, agrochemicals, and materials such as liquid crystals. taylorfrancis.comresearchgate.net Researchers utilize simpler building blocks, like this compound, to construct more elaborate molecules. The isobutoxy group can influence solubility and conformational flexibility, while the fluorine atom can enhance metabolic resistance or modulate electronic properties. acs.org While specific, large-scale applications of this compound itself are not widely documented in mainstream literature, its structural motifs are relevant to the design of bioactive compounds.
Historical Development of Related Aromatic Ether and Fluorinated Compounds in Scholarly Literature
The study of this compound is built upon a long history of advancements in both aromatic chemistry and organofluorine chemistry.
The synthesis of aromatic ethers, for instance, has been a classical transformation in organic chemistry. The Williamson ether synthesis, reported in the 19th century, provided a foundational method for forming ether linkages by reacting an alkoxide with a primary alkyl halide. A common synthetic route for aryl ethers involves the O-alkylation of phenols. mdpi.com
The field of organofluorine chemistry began to flourish in the early 20th century. numberanalytics.com Initially, the synthesis of fluorinated aromatic compounds was a significant challenge due to the high reactivity of elemental fluorine and the lack of selective fluorinating agents. numberanalytics.comnih.gov A major breakthrough came in 1927 with the discovery of the Schiemann reaction, which allowed for the preparation of aryl fluorides from aromatic amines via diazonium tetrafluoroborate (B81430) intermediates. cas.cnnih.gov Another pivotal development was the Halogen Exchange (Halex) reaction, where a chloro or bromo substituent on an activated aromatic ring is replaced by fluoride (B91410), often using potassium fluoride. researchgate.net
In recent decades, the development of new fluorinating agents, such as N-F reagents (e.g., Selectfluor), has provided milder and more selective methods for electrophilic fluorination. beilstein-journals.org Furthermore, the advent of transition metal-catalyzed fluorination has enabled the direct and regioselective introduction of fluorine into aromatic rings, often under milder conditions than traditional methods. numberanalytics.com These historical advancements have collectively enabled the routine synthesis and exploration of compounds like this compound in academic and industrial research settings.
Key Historical Milestones in Fluorinated Aromatic Chemistry
| Year | Development | Significance |
|---|---|---|
| 1870 | First (unconfirmed) synthesis of an aryl C-F bond via diazofluorination. nih.gov | Early attempt at aromatic fluorination. |
| 1898 | Swarts reports synthesis of aromatic compounds with fluorinated side chains. nih.gov | Expanded the scope of organofluorine compounds. |
| 1927 | Schiemann reaction discovered. nih.gov | Became a classic and reliable method for synthesizing aryl fluorides. |
| 1936 | Gottlieb reports nucleophilic halogen exchange (Halex) using KF. nih.gov | Provided an alternative pathway for producing fluoroaromatics. |
| 1964 | First report of an N-F compound as a fluorine-transfer reagent. beilstein-journals.org | Paved the way for modern electrophilic fluorinating agents. |
| 2015 | Reports on room-temperature Pd-catalyzed fluorination of aryl triflates and bromides. acs.org | Showcased the advancement of modern catalytic methods for C-F bond formation. |
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSLEYLYTDYHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
High Resolution Spectroscopic and Analytical Characterization Techniques for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for elucidating the precise structural arrangement of atoms within the 1-Fluoro-4-isobutoxybenzene molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, detailed insights into the chemical environment, connectivity, and conformation of the molecule can be obtained.
Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms present in a molecule, as well as their neighboring atoms. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the isobutoxy group.
The aromatic region will display signals for the four protons on the benzene (B151609) ring. These protons are chemically non-equivalent due to the different substituents (fluoro and isobutoxy groups) at the para positions. The protons ortho to the isobutoxy group (and meta to the fluorine) and the protons ortho to the fluorine atom (and meta to the isobutoxy group) will give rise to separate signals, likely appearing as complex multiplets due to proton-proton and proton-fluorine couplings.
The isobutoxy group will show three distinct sets of signals:
A doublet for the six equivalent methyl (CH₃) protons.
A multiplet (likely a nonet) for the single methine (CH) proton.
A doublet for the two methylene (B1212753) (OCH₂) protons.
The chemical shifts (δ) are influenced by the electron-donating nature of the isobutoxy group and the electron-withdrawing nature of the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | m | 2H | Ar-H (ortho to F) |
| ~6.8-6.9 | m | 2H | Ar-H (ortho to O-isobutoxy) |
| ~3.7 | d | 2H | O-CH₂ |
| ~2.0 | m | 1H | CH(CH₃)₂ |
| ~1.0 | d | 6H | C(CH₃)₂ |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In this compound, a total of eight distinct carbon signals are expected, as the molecule has a plane of symmetry.
The aromatic region will show four signals:
One signal for the carbon atom directly bonded to the fluorine atom (C-F), which will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
One signal for the carbon atom bonded to the isobutoxy group (C-O).
Two signals for the remaining four aromatic carbons.
The isobutoxy group will contribute three signals:
One for the methylene carbon (O-CH₂).
One for the methine carbon (CH).
One for the two equivalent methyl carbons (CH₃).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~158 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~155 | C-O |
| ~116 (d, ²JCF ≈ 23 Hz) | C-H (ortho to C-F) |
| ~115 (d, ³JCF ≈ 8 Hz) | C-H (ortho to C-O) |
| ~74 | O-CH₂ |
| ~28 | CH(CH₃)₂ |
| ~19 | C(CH₃)₂ |
Note: The predicted chemical shifts and coupling constants (J) are based on data from analogous compounds and established spectroscopic correlations. The 'd' denotes a doublet due to carbon-fluorine coupling.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. magritek.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal. diva-portal.org In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the benzene ring. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons. The chemical shift for a fluorine atom on a benzene ring typically falls within a well-defined range. slideshare.net
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the isobutoxy group (OCH₂ to CH and CH to CH₃) and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
C-H stretching vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the isobutoxy group will be observed just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region.
C-O stretching vibrations: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the range of 1250-1200 cm⁻¹.
C-F stretching vibration: A strong and characteristic absorption band for the C-F bond is anticipated in the region of 1250-1000 cm⁻¹.
C-H bending vibrations: Aliphatic C-H bending vibrations will be present in the 1470-1365 cm⁻¹ region.
Table 3: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aryl-O Stretch |
| ~1220 | Strong | C-F Stretch |
| 1470-1365 | Medium | Aliphatic C-H Bend |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy by probing molecular vibrations that induce a change in polarizability. libretexts.org For this compound, the Raman spectrum provides a characteristic "molecular fingerprint" useful for identification and structural analysis. spectroscopyonline.com The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Table 1: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Ring Breathing Mode | ~1000 |
| C-O-C Stretch | 1200 - 1300 |
| C-F Stretch | 1100 - 1250 |
Note: The exact positions of the Raman shifts can be influenced by the molecular environment and experimental conditions.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. rsc.org
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an effective method for assessing the purity and confirming the molecular weight of this compound. epa.gov The gas chromatogram would ideally show a single major peak, indicating the purity of the compound. The mass spectrum associated with this peak provides the molecular ion (M+) peak, which corresponds to the molecular weight of the compound. For this compound (C10H13FO), the expected molecular weight is approximately 168.21 g/mol . fluorochem.co.uk
The fragmentation pattern observed in the mass spectrum is a unique characteristic of the molecule. whitman.edu The molecular ion, being energetically unstable, can break into smaller, charged fragments. libretexts.org The analysis of these fragments provides valuable structural information.
Table 2: Predicted GC-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 168 | [C10H13FO]+• (Molecular Ion) |
| 112 | [C6H5FO]+• |
| 95 | [C6H4F]+ |
| 57 | [C4H9]+ |
Note: The relative abundance of these fragments can vary depending on the ionization energy used in the mass spectrometer.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass for the monoisotopic ion of C10H13FO is a precise value that can be compared to the experimentally determined mass to confirm the molecular formula. sisweb.com
Table 3: Exact Mass Data for this compound
| Molecular Formula | Calculated Exact Mass (monoisotopic) |
| C10H13FO | 168.0950 |
Note: The exact mass is calculated using the masses of the most abundant isotopes of each element. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet or visible light. up.ac.za The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, which acts as a chromophore. The isobutoxy and fluoro substituents will influence the position and intensity of these absorption bands.
While a specific UV-Vis spectrum for this compound was not found in the provided search results, the spectra of similar compounds, such as p-fluoroanisole (1-fluoro-4-methoxybenzene), can provide an indication of the expected absorption maxima (λmax). nist.gov The presence of substituents on the benzene ring can cause a shift in the absorption bands to longer wavelengths (bathochromic or red shift). up.ac.za
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) |
| π → π* (Primary band) | ~220 - 240 |
| π → π* (Secondary band) | ~270 - 290 |
Note: The solvent used can significantly affect the position of the absorption maxima.
X-ray Based Spectroscopic Techniques for Elemental Composition and Chemical State Analysis (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. ionoptika.comphi.com By irradiating the sample with X-rays, photoelectrons are ejected, and their kinetic energies are measured. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment.
For this compound, XPS analysis would confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F). High-resolution scans of the C 1s, O 1s, and F 1s regions would provide information about the different chemical environments of these atoms within the molecule. For instance, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H, C-O, and C-F bonds.
Table 5: Expected Binding Energies in XPS for this compound
| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Information |
| C 1s | ~285.0 | C-C, C-H |
| C 1s | ~286.5 | C-O |
| C 1s | ~287.0 - 288.0 | C-F |
| O 1s | ~533.0 | C-O-C |
| F 1s | ~687.0 | C-F |
Note: These are approximate binding energy values and can be influenced by surface charging and the specific instrument calibration.
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound. journalagent.com These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase. creative-proteomics.com
Various chromatographic methods can be employed, including:
Thin-Layer Chromatography (TLC): A simple and rapid technique for monitoring reaction progress and assessing purity.
Column Chromatography: Used for the purification of the compound on a larger scale. journalagent.com The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (a solvent or mixture of solvents) is crucial for effective separation. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the separation, quantification, and purification of the compound. researchgate.net Different HPLC modes, such as normal-phase or reversed-phase, can be utilized depending on the polarity of the compound. A study on fluorobenzoic acid glucuronides demonstrated the utility of HPLC in separating closely related isomers. nih.gov
Gas Chromatography (GC): As mentioned in the GC-MS section, GC is well-suited for the analysis of volatile compounds like this compound, providing excellent separation and allowing for accurate purity determination. epa.gov
The retention time (in GC and HPLC) or retention factor (in TLC) is a characteristic property of the compound under specific chromatographic conditions and serves as an indicator of its identity and purity.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is crucial for the non-volatile analysis of this compound, ensuring its purity and stability assessment. Reversed-phase HPLC (RP-HPLC) is the most common approach for compounds of this nature. chromatographyonline.com The selection of a suitable stationary phase is critical for achieving optimal separation. While standard C8 and C18 columns are widely used, fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds. chromatographyonline.comchromatographyonline.com These phases can interact differently with the analyte compared to conventional alkyl phases, potentially leading to improved resolution from impurities. chromatographyonline.com
A typical HPLC method for a compound like this compound would involve a gradient elution to ensure the separation of any potential byproducts or degradation products. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. chromatographyonline.comnih.gov The use of additives like formic acid can help to improve peak shape and resolution. chromatographyonline.com Detection is commonly performed using a UV detector, as the benzene ring in the molecule provides a chromophore that absorbs in the UV region. chromatographyonline.comjapsonline.com
The development of a stability-indicating HPLC method requires subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and ensuring the method can separate these from the parent compound. chromatographyonline.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Stationary Phase | Fluorinated C18 (e.g., Fluoro-Phase PFP) or standard C18, 5 µm particle size |
| Column Dimensions | 150 mm x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but representative set of HPLC conditions based on common practices for analyzing similar aromatic compounds.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a mass spectrometer (GC-MS), it provides not only retention time data for quantification but also mass spectra for definitive identification. nih.govpsu.edu
The choice of the capillary column is paramount for a successful GC separation. A non-polar stationary phase, such as a polydimethylsiloxane-based column (e.g., DB-1 or HP-5ms), is generally suitable for the analysis of aromatic ethers. psu.edu The oven temperature program is optimized to ensure adequate separation of the analyte from any impurities or solvent peaks. A typical program would start at a lower temperature and ramp up to a higher temperature to elute the compound of interest in a reasonable time with good peak shape.
The injector temperature is set high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. For detection, a Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is invaluable for structural confirmation. google.com The MS detector allows for the identification of the molecular ion peak and characteristic fragmentation patterns of this compound. It is important to note that while most fluorinated organic compounds are amenable to GC analysis, highly reactive fluorine-containing compounds can potentially degrade standard silica-based columns. researchgate.net
Table 2: Representative GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-400 amu |
This table outlines a typical GC-MS method that could be applied for the analysis of this compound, based on established methods for similar analytes.
Computational and Theoretical Investigations of 1 Fluoro 4 Isobutoxybenzene
Conformational Landscape Analysis and Potential Energy Surface Mapping
The isobutoxy group of 1-Fluoro-4-isobutoxybenzene is flexible, allowing the molecule to exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all stable conformers and the energy barriers for converting between them. nih.gov
This is achieved by mapping the potential energy surface (PES) of the molecule. The PES is a mathematical function that relates the energy of the molecule to its geometry. For this compound, key rotational coordinates would include the dihedral angles around the C(aromatic)-O and O-C(aliphatic) bonds. By systematically rotating these bonds and calculating the energy at each step, a map of the conformational landscape is created. ethz.ch This analysis reveals the lowest-energy conformers and the transition states that connect them, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature. ethz.ch
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a "movie" of molecular motion, allowing researchers to study dynamic processes. nih.gov
For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to study its behavior in a realistic environment. nih.gov The simulation would be run for a duration ranging from nanoseconds to microseconds. nih.gov
Key insights from MD simulations include:
Conformational Stability: Observing which conformations are most frequently adopted over time.
Solvent Interactions: Analyzing how solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds or other non-covalent interactions. This is particularly relevant for understanding the solubility and transport properties of the molecule.
Dynamical Properties: Calculating properties like the diffusion coefficient.
Simulations often use force fields like OPLS3e or CHARMM to define the interactions between atoms. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters that can be directly compared with experimental results.
NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. Comparing these predictions with experimental NMR spectra helps confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. researchgate.net This can help to understand the electronic transitions occurring within the molecule.
IR Spectroscopy: As mentioned in section 4.1.1, DFT calculations of vibrational frequencies are used to interpret experimental IR spectra. rsc.org
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table is hypothetical and for illustrative purposes only.)
| Spectrum | Parameter | Predicted Value | Experimental Value |
| ¹³C NMR | C-F Carbon | 158 ppm | 157.5 ppm |
| C-O Carbon | 155 ppm | 154.8 ppm | |
| ¹⁹F NMR | -F | -120 ppm | -119.7 ppm |
| IR | C-F Stretch | 1230 cm⁻¹ | 1225 cm⁻¹ |
| C-O-C Stretch | 1250 cm⁻¹ | 1245 cm⁻¹ | |
| UV-Vis | λmax | 275 nm | 278 nm |
Analysis of Bond Dissociation Energies and Reaction Intermediates
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). libretexts.org BDE values are crucial for understanding the thermal stability of a molecule and predicting its reactivity and potential reaction pathways. nih.gov
DFT calculations are commonly used to compute BDEs. mdpi.com For this compound, the BDEs of various bonds can be calculated to identify the weakest link in the molecule. The likely candidates for the lowest BDE would be the C-H bonds on the carbon adjacent to the ether oxygen and the O-C(isobutyl) bond. The aromatic C-F and C-H bonds are expected to be significantly stronger. nih.gov
Analyzing the stability of potential reaction intermediates, such as radicals formed after bond cleavage, is also a key part of this analysis. The stability of these intermediates often dictates the preferred reaction mechanism.
Table 3: Predicted Bond Dissociation Energies (BDE) for this compound (Note: Values are illustrative, based on typical bond strengths and calculated in kcal/mol.)
| Bond | Predicted BDE (kcal/mol) |
| C(aromatic)-F | ~124 |
| C(aromatic)-H | ~112 |
| C(aromatic)-O | ~100 |
| O-CH₂(isobutyl) | ~85 |
| CH₂-CH(isobutyl) | ~99 |
| C(isobutyl)-H | ~96 |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) represents a computational and theoretical approach to predict the physicochemical properties of molecules based on their chemical structure. unimore.itresearchgate.net This methodology is instrumental in chemistry and pharmaceutical sciences for estimating properties that are otherwise difficult or costly to measure experimentally. researchgate.netjournaljerr.com QSPR models are built upon the principle that the structure of a chemical compound inherently determines its properties. unimore.it By establishing a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property, QSPR models can forecast the properties of new or unmeasured compounds. researchgate.netresearchgate.net
The development of a QSPR model involves several key stages. Initially, a dataset of compounds with known properties is compiled. unimore.it For each of these molecules, a series of numerical descriptors are calculated. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (related to the 3D structure), or quantum-chemical (derived from molecular orbital calculations). unimore.itnih.gov Subsequently, a mathematical model is generated, often using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, to correlate the descriptors with the property of interest. unimore.itplos.org The final and most critical step is the validation of the model to ensure its robustness and predictive power, typically through internal and external validation techniques. nih.govplos.org
While no specific QSPR models have been published exclusively for this compound, the principles of QSPR can be applied to predict its various physicochemical properties. By using models developed for structurally similar compounds, such as other alkoxybenzenes or fluorinated aromatic compounds, it is possible to estimate key parameters for this compound.
For instance, a hypothetical QSPR model for predicting the octanol-water partition coefficient (LogP), a measure of lipophilicity, for a series of alkoxybenzenes might take the following form:
LogP = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...
In this equation, the 'c' values are coefficients determined from the regression analysis of a training set of molecules, and the descriptors could represent aspects like molecular volume, surface area, or electronic properties. The LogP for this compound is reported to be 3.202. fluorochem.co.uk A QSPR model could be developed to predict this value based on its structural features.
Below are data tables illustrating the types of descriptors that would be relevant for building a QSPR model for this compound and how a hypothetical model's predictions would compare to known data for related compounds.
Table 1: Physicochemical and Topological Descriptors for this compound
This table presents a selection of calculated physicochemical and topological descriptors for this compound. These descriptors are fundamental inputs for constructing QSPR models.
| Descriptor Type | Descriptor Name | Value for this compound |
| Constitutional | Molecular Weight | 168.21 g/mol fluorochem.co.uk |
| Molecular Formula | C₁₀H₁₃FO bldpharm.com | |
| Number of H-Bond Acceptors | 1 fluorochem.co.uk | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.202 fluorochem.co.uk |
| Topological | Fraction of sp3 Hybridized Carbons (Fsp3) | 0.4 fluorochem.co.uk |
Table 2: Example of a QSPR Model for Boiling Point Prediction of Alkoxybenzenes
This table illustrates a hypothetical QSPR model for predicting the boiling point of a series of simple alkoxybenzenes. The model's performance is evaluated by comparing the predicted boiling points to the experimental values. Such a model could be extended to predict the boiling point of this compound.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual (°C) |
| Anisole (Methoxybenzene) | 154 | 155.2 | -1.2 |
| Ethoxybenzene | 170 | 169.5 | 0.5 |
| Propoxybenzene | 190 | 191.0 | -1.0 |
| Isopropoxybenzene | 177 | 178.3 | -1.3 |
| Butoxybenzene | 210 | 209.8 | 0.2 |
The utility of QSPR modeling lies in its ability to screen virtual libraries of compounds and prioritize them for synthesis and further testing, thereby accelerating the discovery and development process in various chemical and biological applications. researchgate.netnih.gov By leveraging existing data on related structures, QSPR can provide valuable insights into the properties of this compound.
Reaction Chemistry and Mechanistic Studies Involving 1 Fluoro 4 Isobutoxybenzene
Investigation of Reactivity Towards Electrophiles and Nucleophiles
The reactivity of the aromatic ring in 1-fluoro-4-isobutoxybenzene is a balance between the electronic effects of its substituents. The isobutoxy group (-OCH₂CH(CH₃)₂) is an activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. Conversely, the fluorine atom is an electronegative element that withdraws electron density from the ring via the inductive effect, deactivating it towards electrophiles. numberanalytics.com Despite its deactivating nature, fluorine also acts as an ortho-para director.
Electrophilic Aromatic Substitution: Given the combined effects of the activating isobutoxy group and the deactivating fluoro group, electrophilic aromatic substitution is expected to occur primarily at the positions ortho to the strongly activating isobutoxy group (positions 2 and 6). The para position is blocked by the fluorine atom.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a significant reaction pathway for aryl halides, particularly when the ring is activated by electron-withdrawing groups. bldpharm.comyoutube.com In this compound, the electron-donating nature of the isobutoxy group generally disfavors SNAr. However, the high electronegativity of the fluorine atom makes the ipso-carbon (C-1) electrophilic and susceptible to nucleophilic attack. youtube.com Furthermore, fluorine is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens like chlorine or bromine. nih.govoakwoodchemical.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the electron-withdrawing nature of fluorine, rather than the cleavage of the carbon-halogen bond. nih.govoakwoodchemical.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. oakwoodchemical.com For significant reactivity, the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the fluorine is typically required to stabilize this intermediate. bldpharm.comyoutube.com
Exploration of Substitution Reactions at the Fluorine and Alkoxy Positions
Substitution at the Fluorine Position: As discussed, the primary substitution reaction at the fluorine position is nucleophilic aromatic substitution (SNAr). This reaction pathway allows for the introduction of a variety of nucleophiles at the C-1 position of the benzene (B151609) ring, replacing the fluoride (B91410) ion. Common nucleophiles include amines, alkoxides, and thiolates. oakwoodchemical.com The success and rate of these reactions are highly dependent on the reaction conditions and the presence of activating groups on the aromatic ring. youtube.comacs.org For instance, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with amines like piperidine (B6355638) has been studied extensively, demonstrating that the reaction is often base-catalyzed in aprotic solvents. youtube.com
Substitution at the Alkoxy Position: Substitution at the isobutoxy group is not a direct process. It necessitates the cleavage of the C-O ether bond, which is discussed in detail in the following section. Once the ether linkage is cleaved to form 4-fluorophenol (B42351) and an isobutyl derivative (e.g., isobutyl halide), subsequent substitution reactions can occur on the isobutyl fragment according to standard alkyl halide reactivity (typically Sₙ2 or Sₙ1 mechanisms). researchgate.netrsc.org
Cleavage Reactions of the Ether Linkage under Varied Conditions
The ether bond in this compound, like other aryl alkyl ethers, is generally stable but can be cleaved under stringent conditions using strong acids. youtube.comacs.org
Acid-Catalyzed Cleavage: Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for ether cleavage. nih.gov The reaction is initiated by the protonation of the ether oxygen, converting the alkoxy group into a better leaving group. researchgate.net For aryl alkyl ethers, the cleavage invariably breaks the alkyl C-O bond because the aryl C-O bond is stronger due to sp² hybridization of the carbon and resonance effects. This results in the formation of a phenol (B47542) and an alkyl halide. acs.org
Reaction Mechanism: The subsequent step depends on the nature of the alkyl group. nih.gov
Sₙ2 Mechanism: For primary alkyl groups like isobutyl, the halide ion (Br⁻ or I⁻) will attack the less hindered carbon of the protonated ether in an Sₙ2 fashion. researchgate.netnih.gov
Sₙ1 Mechanism: If the alkyl group were tertiary, the cleavage would proceed via a more stable carbocation intermediate in an Sₙ1 mechanism. acs.orgnih.gov
Therefore, the reaction of this compound with HBr or HI is expected to yield 4-fluorophenol and the corresponding isobutyl halide.
Lewis Acid-Mediated Cleavage: Boron tribromide (BBr₃) is another powerful reagent for cleaving ethers, particularly aryl methyl ethers. bldpharm.comarkat-usa.org The reaction mechanism is complex and can involve the formation of an initial ether-BBr₃ adduct. sigmaaldrich.comrsc.org Computational studies suggest that for many ethers, the cleavage involves a bimolecular pathway where two ether–BBr₃ adducts react, one acting as a bromide donor and the other as the substrate. libretexts.org This method is highly efficient, and it has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether. bldpharm.comlibretexts.org Applying this to this compound would also be expected to produce 4-fluorophenol after hydrolysis.
| Reagent | Conditions | Expected Products | Mechanism |
| HBr / HI | Strong Acid, Heat | 4-Fluorophenol, Isobutyl Bromide/Iodide | Sₙ2 |
| BBr₃ | Lewis Acid | 4-Fluorophenol, Isobutyl Bromide | Complex, adduct formation |
Cross-Coupling Reactivity of the Fluoroaryl Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While aryl fluorides are generally the least reactive among aryl halides for these transformations, advancements in catalyst design have enabled their use in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, to form a C-C bond. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the C-F bond to a Pd(0) center is the challenging, often rate-determining step. The use of electron-rich, bulky phosphine (B1218219) ligands can facilitate the coupling of aryl fluorides. numberanalytics.com It is conceivable that this compound could be coupled with various boronic acids to synthesize substituted biaryls, although potentially requiring more forcing conditions or specialized catalysts than its bromo or iodo analogues.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. Similar to the Suzuki reaction, the reactivity of aryl fluorides is lower than other aryl halides. The development of specialized phosphine ligands (e.g., biarylphosphines) has been crucial for expanding the scope of this reaction to include aryl fluorides. The reaction allows for the synthesis of N-aryl amines from this compound and a primary or secondary amine, catalyzed by a palladium complex in the presence of a base.
| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) catalyst, Phosphine ligand, Base |
| Buchwald-Hartwig | R₂NH | C-N | Pd(0)/Pd(II) catalyst, Phosphine ligand, Base |
Oxidation and Reduction Pathways
Oxidation: The aromatic ring of this compound is generally resistant to oxidation. However, the isobutyl side chain is susceptible to oxidation at the benzylic position (the carbon atom attached to the ether oxygen). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the alkyl chain, provided there is at least one hydrogen atom on the benzylic carbon. nih.govyoutube.comrsc.org In the case of the isobutoxy group, the benzylic carbon has two hydrogens. Oxidation would likely lead to cleavage and formation of 4-fluorobenzoic acid under harsh conditions. Milder or more selective oxidizing agents might lead to other products. For instance, oxidation of related alkoxyphenols can result in demethylation and quinone formation.
Reduction: The reduction of this compound can target either the aromatic ring or the C-F bond.
Catalytic Hydrogenation: The aromatic ring can be reduced to a cyclohexyl ring via catalytic hydrogenation using catalysts like palladium, platinum, or nickel under hydrogen pressure. youtube.comyoutube.com This process converts this compound into 1-fluoro-4-isobutoxycyclohexane. The conditions required for aromatic ring hydrogenation are typically more vigorous than those needed for reducing simple alkenes.
C-F Bond Reduction: The carbon-fluorine bond is generally strong and resistant to reduction. However, electrochemical methods have been shown to reduce C-F bonds in fluorinated aromatic compounds. bldpharm.comsigmaaldrich.com This process typically involves the replacement of the fluorine atom with a hydrogen atom.
Catalytic Transformations and Reaction Kinetics
Catalysis is central to many of the transformations involving this compound, including cross-coupling, hydrogenation, and potentially ether cleavage.
Reaction Kinetics: The kinetics of reactions involving this compound are influenced by its structure and the reaction conditions.
Nucleophilic Aromatic Substitution: Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with amines show that the reaction follows a two-step mechanism (addition-elimination). youtube.com The reaction is often subject to base catalysis, where a second molecule of the amine or another base assists in removing the proton from the Meisenheimer complex, which can be the rate-limiting step in some aprotic solvents. youtube.com For this compound, the electron-donating isobutoxy group would be expected to slow the rate of nucleophilic attack compared to an activated substrate like dinitrofluorobenzene.
Catalytic Transformations Summary:
| Transformation | Catalyst Type | Key Features |
| Suzuki-Miyaura Coupling | Palladium/Phosphine Complex | Forms C-C bonds; requires specific ligands for C-F activation. |
| Buchwald-Hartwig Amination | Palladium/Phosphine Complex | Forms C-N bonds; requires specific ligands for C-F activation. |
| Catalytic Hydrogenation | Heterogeneous Metals (Pd, Pt, Ni) | Reduces the aromatic ring to a cyclohexane (B81311) ring. |
| Acid-Catalyzed Cleavage | Protic (H⁺) or Lewis Acids (BBr₃) | Catalyzes the cleavage of the C-O ether bond. |
Role of 1 Fluoro 4 Isobutoxybenzene in Advanced Chemical Synthesis and Building Block Applications
Precursor in the Synthesis of Architecturally Complex Organic Molecules
1-Fluoro-4-isobutoxybenzene is a key starting material for constructing intricate organic molecules. cymitquimica.com Its chemical structure allows for a variety of transformations, making it an essential component in multistep synthetic pathways. The presence of the fluorine atom and the ether linkage provides specific points for chemical modification. smolecule.comrsc.org
The fluorinated benzene (B151609) ring can undergo nucleophilic aromatic substitution (SNAr) reactions, although the fluorine atom itself is a poor leaving group in many contexts. smolecule.com However, the electronic properties of the fluorine atom can activate the aromatic ring towards other substitutions. wikipedia.org For instance, the para-position to the fluorine is more activated towards electrophiles compared to benzene. wikipedia.org The isobutoxy group can be cleaved under certain conditions to yield a phenol (B47542), providing another handle for further functionalization.
The true utility of this compound as a precursor is realized in its role as a foundational piece for building larger, more complex structures. Synthetic chemists can strategically modify the molecule to introduce new functional groups and build up molecular complexity. For example, the aromatic ring can be further substituted or coupled with other molecules through various cross-coupling reactions.
Scaffold for Generating Chemical Libraries and Analogues
In drug discovery and materials science, generating libraries of related compounds (analogues) is crucial for identifying molecules with desired properties. This compound serves as an excellent scaffold for this purpose. cymitquimica.com A scaffold is a core molecular structure that is common to a series of compounds. By starting with this common core, chemists can systematically vary the substituents to explore the structure-activity relationship (SAR).
The this compound scaffold allows for modifications at several positions. The isobutoxy group can be replaced with other alkoxy groups to study the effect of chain length and branching on biological activity. The fluorine atom can be substituted, or other groups can be introduced onto the aromatic ring to probe the electronic and steric requirements of a biological target. This systematic approach enables the rapid generation of a diverse set of molecules, increasing the chances of discovering compounds with optimized properties.
Applications in Radiochemistry and Isotopic Labeling for Research Probes (e.g., ¹⁸F labeling)
The presence of a fluorine atom in this compound makes it a candidate for isotopic labeling studies, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). frontiersin.org ¹⁸F-labeled molecules are widely used as probes in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. frontiersin.orgnih.gov
The synthesis of ¹⁸F-labeled compounds often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.govnih.gov While direct labeling of this compound via isotopic exchange is challenging, derivatives of this compound can be designed to facilitate ¹⁸F-labeling. For instance, a precursor molecule could be synthesized where a different leaving group (like a nitro group or a trimethylammonium group) is present on the aromatic ring, which can then be displaced by [¹⁸F]fluoride in the final step of the synthesis. nih.gov
The resulting ¹⁸F-labeled analogue of this compound or its derivatives could then be used to study various biological processes in vivo. The isobutoxy group could be part of a larger molecule designed to bind to a specific biological target, and the ¹⁸F label would allow for its visualization and quantification using PET. frontiersin.orgnih.gov
Utility in the Design and Synthesis of Ligands for Catalysis
The unique electronic properties imparted by the fluorine atom make this compound and its derivatives attractive components in the design of ligands for transition metal catalysis. beilstein-journals.org Ligands play a crucial role in catalysis by coordinating to a metal center and modulating its reactivity, selectivity, and stability.
The fluorine atom is the most electronegative element and is a strong electron-withdrawing group. rsc.orgacs.org When incorporated into a ligand scaffold, it can significantly influence the electronic environment of the metal center. This can lead to enhanced catalytic activity or altered selectivity in a variety of chemical transformations. For example, fluorinated phosphine (B1218219) ligands have been shown to be effective in various cross-coupling reactions. beilstein-journals.org
Derivatives of this compound can be functionalized to include coordinating groups such as phosphines, amines, or N-heterocyclic carbenes, which can then bind to transition metals. The systematic variation of the electronic properties of the ligand by modifying the substituents on the aromatic ring, including the fluorine atom, allows for the fine-tuning of the catalyst's performance for a specific application.
Fluorine as a Steric and Electronic Probe in Structure-Reactivity Studies
The fluorine atom in this compound serves as a valuable probe for studying structure-reactivity relationships. rsc.orgnih.gov Due to its small size (similar to a hydrogen atom) and high electronegativity, the substitution of a hydrogen atom with a fluorine atom can lead to significant changes in a molecule's properties without introducing large steric bulk. beilstein-journals.org
Electronic Effects: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups and influence the electron density of the aromatic ring. rsc.orgnih.gov This can have a profound effect on the rates and mechanisms of chemical reactions. rsc.orgcas.cn For example, the presence of a fluorine atom can influence the rate of electrophilic aromatic substitution or the pKa of a nearby acidic or basic group. wikipedia.orgnih.gov
Steric Effects: While the steric effect of a single fluorine atom is minimal, its presence can influence the conformation of a molecule. In some cases, the replacement of a larger group with fluorine can lead to a less sterically hindered environment, facilitating a particular reaction. Conversely, multiple fluorine substitutions can create significant steric hindrance.
By comparing the reactivity of this compound and its non-fluorinated analogue, researchers can gain insights into the role of electronic effects in a particular chemical transformation. This information is invaluable for designing more efficient synthetic routes and for understanding the fundamental principles that govern chemical reactivity.
Advanced Functional Applications Research Leveraging 1 Fluoro 4 Isobutoxybenzene Derivatives
Investigation of Molecular Recognition and Interaction Mechanisms in Chemical Biology Research
The fluoroalkoxybenzene motif is a valuable component in the design of molecules aimed at studying and modulating biological systems. The electronic perturbation induced by the fluorine atom, coupled with the steric bulk and lipophilicity of the isobutoxy group, allows for the fine-tuning of molecular interactions with biological targets such as proteins and enzymes.
In a manner analogous to how fluorinated aromatic amino acids are used to differentiate between cation-π interactions and membrane insertion, the 1-fluoro-4-isobutoxybenzene unit can be incorporated into ligand scaffolds. benthamopen.com The electron-withdrawing nature of the fluorine atom modulates the electrostatic potential of the aromatic ring, influencing its interaction with charged or polar residues in the protein's binding site. Computational modeling and biophysical techniques are employed to quantify these interactions and to map the topology of the binding pocket.
The development of enzyme inhibitors is a cornerstone of drug discovery, and fluorinated compounds have proven to be particularly effective. researchgate.net Derivatives incorporating the this compound structure can be designed as inhibitors for various enzymes. For instance, the fluoroalkoxybenzene moiety can be part of a larger molecule that mimics the natural substrate of an enzyme, thereby acting as a competitive inhibitor.
Research into peptidyl fluoroketones as inhibitors of serine proteases has shown that the degree of fluorination correlates with inhibitory potency. researchgate.net By analogy, incorporating a this compound derivative into a suitable scaffold could yield potent inhibitors. The fluorine atom can stabilize the tetrahedral intermediate formed during the enzymatic reaction, effectively blocking the enzyme's catalytic cycle. researchgate.net The isobutoxy group, in this context, would serve to anchor the inhibitor in a hydrophobic subsite of the enzyme's active site, enhancing its residence time and inhibitory effect. Studies on the inhibition of cysteine cathepsins by silver diamine fluoride (B91410) have also highlighted the role of fluoride in enzyme inhibition, with significant inhibition percentages observed for Cathepsin B and K. nih.gov
Table 1: Inhibitory Effects of Fluorinated Compounds on Selected Enzymes This table presents data from analogous fluorinated compounds to illustrate the potential inhibitory efficacy of derivatives containing the this compound moiety.
| Compound Class | Target Enzyme | Inhibition Constant (Ki) or % Inhibition | Reference |
|---|---|---|---|
| Peptidyl Fluoroketones | Chymotrypsin | 1-200 µM | researchgate.net |
| Silver Diamine Fluoride (38%) | Cathepsin B | 92.0% | nih.gov |
| Silver Diamine Fluoride (38%) | Cathepsin K | 80.6% | nih.gov |
| Peptidyl Fluoroketones | Human Leukocyte Elastase | Ki reduced 3500-fold with peptide extension | youtube.com |
Materials Science Research: Integration into Advanced Functional Materials
The unique properties of the this compound building block are being harnessed in materials science to create novel polymers and organic electronic materials with tailored characteristics.
In the field of organic electronics, the performance of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is critically dependent on the electronic properties of the constituent organic semiconductors. nih.govresearchgate.netpsu.edukyoto-u.ac.jp The introduction of fluorine and alkoxy groups into conjugated polymer backbones or small molecule semiconductors is a well-established strategy to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net
Derivatives of this compound can be used as building blocks for such materials. The electron-withdrawing fluorine atom generally leads to a lowering of both HOMO and LUMO levels, which can improve air stability and facilitate electron injection. researchgate.netresearchgate.net The isobutoxy group can enhance solubility, which is crucial for solution-based processing of these materials, and also influence the molecular packing in the solid state, thereby affecting charge transport. Research on multi-fluorinated boron-fused azobenzene (B91143) polymers has demonstrated that fluorination can critically lower LUMO energy levels, leading to near-infrared (NIR) emission. researchgate.net
Table 2: Electronic Properties of Representative Fluorinated Organic Polymers This table shows data for analogous fluorinated polymers, demonstrating how the electronic properties can be tuned, a principle applicable to polymers derived from this compound.
| Polymer System | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| Furofuran Polymer (unsubstituted) | -5.10 | -2.50 | 2.60 | acs.org |
| Furofuran Polymer (CN-substituted) | -5.85 | -3.50 | 2.35 | acs.org |
| P-BAz (Boron-fused Azobenzene Polymer) | -5.87 | -3.94 | 1.93 | researchgate.net |
| P-BAz-35F (Difluorinated BAz Polymer) | -6.18 | -4.25 | 1.93 | researchgate.net |
The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low refractive indices. dtic.mil Polyphosphazenes with fluorinated alkoxy or aryloxy side groups are a class of inorganic-organic hybrid polymers that exhibit a wide range of properties depending on the nature of the side groups. dtic.milacs.orgmdpi.com
By reacting poly(dichlorophosphazene) (B1141720) with the sodium salt of a hydroxylated derivative of this compound, a new polyphosphazene with tailored properties could be synthesized. The presence of the fluoro-isobutoxy-phenyl side group would be expected to impart a low refractive index, good film-forming properties, and thermal stability. acs.org These characteristics make such polymers potential candidates for applications in photonics, such as in optical waveguides and as cladding materials for optical fibers. acs.org
Table 3: Refractive Indices of Poly(aryloxyphosphazenes) with Various Side Groups This table provides examples of refractive indices for analogous polymers, indicating the range of optical properties achievable by modifying side groups, a concept applicable to derivatives of this compound.
| Polymer Side Group(s) | Refractive Index (at 632 nm) | Reference |
|---|---|---|
| Phenoxy / 4-Phenylphenoxy | 1.611 | acs.org |
| 4-Benzylphenoxy | 1.589 | acs.org |
| 4-tert-Butylphenoxy | 1.561 | acs.org |
| Phenoxy / 2-Phenylphenoxy | 1.623 | acs.org |
Applications in Chemo-Sensors and Probes for Analytical Research
Fluorescent probes are indispensable tools in analytical research and bio-imaging. The design of these probes often involves a fluorophore, a recognition element (receptor), and a linker. The this compound unit can be incorporated into the fluorophore structure to modulate its photophysical properties.
The electron-donating or -withdrawing nature of substituents on a fluorophore can significantly affect its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. The fluorine atom's electron-withdrawing character and the isobutoxy group's electron-donating character (via the oxygen atom) create a push-pull system on the benzene (B151609) ring. When integrated into a larger conjugated system of a fluorescent dye, this can lead to desirable properties such as large Stokes shifts and sensitivity to solvent polarity (solvatochromism).
For example, a fluorescent probe for a specific analyte could be designed where the binding of the analyte to the receptor unit perturbs the electronic structure of the fluorophore containing the this compound moiety, resulting in a measurable change in fluorescence intensity or wavelength. nih.govresearchgate.net Research on fluoro-substituted metal phthalocyanines has shown their utility as active layers in chemical sensors for detecting gases like nitrogen dioxide, demonstrating the role of fluorination in enhancing sensor response. researchgate.net Similarly, derivatives of this compound could be key components in the development of new selective and sensitive chemosensors.
Future Research Directions and Emerging Avenues
Integration with Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and materials discovery. For compounds like 1-Fluoro-4-isobutoxybenzene, these computational tools offer the potential to accelerate development cycles and uncover novel applications.
Machine learning models are increasingly being employed to predict the physicochemical and biological properties of molecules. chemrxiv.org For fluorinated compounds, ML algorithms can be trained on existing data to forecast properties such as metabolic stability, binding affinity to biological targets, and material characteristics. chemrxiv.org This predictive power can guide the design of new derivatives of this compound with optimized properties for specific applications in medicinal chemistry or materials science.
Furthermore, AI is making significant strides in predicting the outcomes and regioselectivity of chemical reactions. researchgate.netresearchgate.netnih.gov For the synthesis of this compound, which often involves nucleophilic aromatic substitution (SNAr), ML models can predict the most likely site of substitution on a fluorinated aromatic ring. researchgate.netresearchgate.netnih.gov These models are typically based on calculating the relative stabilities of reaction intermediates, such as Meisenheimer complexes. researchgate.net The application of such predictive models can significantly reduce the amount of empirical experimentation required to optimize reaction conditions, saving time and resources.
Generative AI models also present an exciting frontier for designing novel molecules with desired properties from the ground up. By learning from vast datasets of chemical structures and their associated properties, these models can propose new fluorinated ether structures, potentially leading to the discovery of molecules with enhanced performance characteristics.
A summary of the potential applications of AI and ML in the context of this compound is presented in the table below.
| AI/ML Application | Relevance to this compound | Potential Impact |
| Property Prediction | Forecasting metabolic stability, toxicity, and material properties of derivatives. | Accelerated discovery of new drug candidates and functional materials. |
| Reaction Outcome Prediction | Predicting regioselectivity in nucleophilic aromatic substitution reactions for synthesis. | Optimization of synthetic routes and reduction of experimental workload. |
| Generative Design | Proposing novel fluorinated aromatic ether structures with tailored properties. | Discovery of new compounds with superior performance for various applications. |
| Process Optimization | Identifying optimal reaction conditions (temperature, solvent, catalyst) for synthesis. | Increased reaction yields, reduced costs, and improved process safety. |
Development of Novel Catalytic Systems for Transformations Involving this compound
The development of innovative catalytic systems is crucial for expanding the synthetic utility of this compound, enabling its efficient transformation into more complex molecules.
One promising area of research is the use of photoredox catalysis . mdpi.comresearchgate.netnih.gov This approach utilizes visible light to initiate chemical reactions under mild conditions. mdpi.comresearchgate.net For fluorinated aromatic compounds, photoredox catalysis can facilitate a range of transformations, including C-H functionalization and cross-coupling reactions, that are often challenging to achieve with traditional methods. nih.gov Future research could focus on developing specific photocatalytic systems for the selective functionalization of the aromatic ring or the isobutoxy side chain of this compound.
Palladium-catalyzed cross-coupling reactions represent another important avenue for research. mdpi.comresearchgate.net These methods are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While extensively used for other haloaromatics, the development of palladium catalysts specifically tailored for the activation of the C-F bond in compounds like this compound remains an active area of investigation. researchgate.net Success in this area would open up new possibilities for incorporating this fluorinated motif into a wide array of complex organic molecules.
Furthermore, research into organocatalysis for the synthesis and transformation of fluorinated aryl ethers is gaining traction. nih.gov Organocatalysts, which are small organic molecules, offer an alternative to metal-based catalysts and can provide unique reactivity and selectivity. nih.gov Their development for reactions involving this compound could lead to more sustainable and cost-effective synthetic methods.
| Catalytic System | Transformation Type | Potential Application for this compound |
| Photoredox Catalysis | C-H Functionalization, Cross-Coupling | Selective modification of the aromatic ring or side chain under mild conditions. |
| Palladium Catalysis | C-C and C-X Bond Formation | Incorporation of the this compound moiety into complex molecules. |
| Organocatalysis | Nucleophilic Aromatic Substitution, Asymmetric Synthesis | Metal-free synthesis and functionalization, potentially leading to chiral derivatives. |
Sustainable and Atom-Economical Synthesis of Fluorinated Aromatic Ethers
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the production of this compound and related compounds, a focus on sustainability and atom economy is paramount.
Flow chemistry is an emerging technology that offers significant advantages over traditional batch processing. rsc.orgnih.govmit.edu By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. rsc.orgnih.govmit.edu The application of flow chemistry to the Williamson ether synthesis, a common method for preparing aryl ethers, could lead to a more efficient and sustainable manufacturing process for this compound. Flow systems are particularly well-suited for handling hazardous reagents and for performing reactions at elevated temperatures and pressures in a safe and controlled manner. nih.gov
Improving the atom economy of the synthesis is another key objective. Traditional methods for fluorination can generate significant amounts of waste. Research into more atom-economical fluorinating agents and catalytic methods for direct C-H fluorination are active areas of investigation. chemistryworld.com While not directly applicable to the synthesis of this compound from non-fluorinated precursors, these advancements could inspire the development of more efficient routes starting from fluorinated building blocks.
The use of greener solvents and the development of solvent-free reaction conditions are also important aspects of sustainable synthesis. Exploring the use of ionic liquids or supercritical fluids as reaction media for the synthesis of this compound could lead to processes with a reduced environmental footprint.
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced in situ spectroscopic techniques provide a window into the reacting system, allowing for real-time monitoring of reactant consumption, product formation, and the appearance of intermediates.
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions. bruker.comub.eduaelabgroup.comrichmondscientific.comijsdr.org By tracking the changes in the vibrational frequencies of functional groups, it is possible to follow the conversion of reactants to products. bruker.comaelabgroup.com For the synthesis of this compound, in situ FTIR could be used to monitor the formation of the ether linkage.
Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid-state transformations. vapourtec.compnnl.govyoutube.com Its ability to provide a unique "fingerprint" for each molecule makes it a valuable tool for identifying and quantifying different species in a reaction mixture. vapourtec.com
The integration of these spectroscopic techniques into a Process Analytical Technology (PAT) framework can lead to significant improvements in process understanding and control. mt.comwikipedia.orgamericanpharmaceuticalreview.com PAT aims to design, analyze, and control manufacturing processes through the measurement of critical process parameters that affect the quality of the final product. mt.comwikipedia.org By implementing in situ monitoring, it is possible to ensure consistent product quality and to optimize processes in real-time. americanpharmaceuticalreview.com
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| FTIR Spectroscopy | Changes in functional groups, reaction kinetics. | Real-time monitoring of the etherification reaction. |
| Raman Spectroscopy | Molecular fingerprinting, quantification of species. | Complementary analysis to FTIR, especially for heterogeneous reactions. |
| NMR Spectroscopy | Detailed structural information, identification of intermediates. | Mechanistic studies and kinetic analysis. |
Exploration of New Application Spaces in Interdisciplinary Sciences
While this compound is currently utilized as a building block in the synthesis of more complex molecules, there is potential for its direct application in various interdisciplinary fields.
In materials science , the unique properties imparted by the fluorine atom, such as increased thermal stability and altered electronic properties, could be exploited in the design of new materials. For example, fluorinated aromatic ethers have been investigated for their potential use in high-performance polymers and liquid crystals. Further research could explore the incorporation of the this compound moiety into novel polymer backbones or as a component in liquid crystal mixtures.
In medicinal chemistry , the introduction of fluorine into a drug molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.govnih.govsigmaaldrich.com The 1-fluoro-4-isobutoxyphenyl group could be explored as a key structural motif in the design of new therapeutic agents. Its combination of lipophilicity and the presence of a fluorine atom could lead to improved metabolic stability and enhanced binding to biological targets. tandfonline.com
The use of fluorinated compounds as building blocks in agrochemicals is also a well-established strategy for enhancing biological activity and metabolic stability. biesterfeld.no this compound could serve as a valuable starting material for the synthesis of new pesticides and herbicides with improved efficacy and environmental profiles.
The exploration of these new application spaces will require a collaborative effort between synthetic chemists, materials scientists, medicinal chemists, and agrochemical researchers.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity in SNAr reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems.
- Temperature Control : Reflux conditions (∆) are critical for overcoming activation barriers in aromatic substitutions .
What safety protocols should be followed when handling this compound in laboratory settings?
Q. Basic Research Focus
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system transfers to minimize vapor exposure .
- PPE Requirements :
- Respiratory: NIOSH-approved vapor respirators for halogenated aromatics .
- Gloves: Nitrile or butyl rubber (≥0.11 mm thickness) to prevent permeation .
- Eye/Face Protection: Safety goggles coupled with face shields during bulk transfers .
- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste contractors for incineration .
How can researchers resolve discrepancies in reported physicochemical properties of fluorinated benzene derivatives?
Advanced Research Focus
Case Study : Conflicting boiling points or solubility data may arise due to:
- Isomeric Contamination : Impurities from ortho/meta-substituted byproducts (e.g., 1-fluoro-3-isobutoxybenzene) can skew measurements .
- Analytical Validation :
Reproduce synthesis with strict stoichiometric control.
Cross-validate data using orthogonal methods (e.g., GC-MS for volatility, DSC for melting points) .
What computational tools are effective in planning and optimizing the synthesis of this compound?
Q. Advanced Research Focus
- Retrosynthesis AI : Platforms leveraging Reaxys and Pistachio databases predict feasible routes by analyzing >10⁶ reactions, prioritizing one-step alkylation pathways .
- DFT Calculations :
- Benchmarking : Compare computed activation energies (e.g., 25–30 kcal/mol for isobutoxy substitution) with experimental yields to refine models .
How can spectroscopic techniques distinguish this compound from structural analogs?
Q. Advanced Research Focus
- ¹H NMR : Isobutoxy methyl groups appear as a doublet (δ 1.0–1.2 ppm, J = 6.5 Hz), while aromatic protons show coupling with fluorine (³JHF ≈ 8–10 Hz) .
- ¹⁹F NMR : A singlet at δ -115 ppm confirms para substitution, avoiding splitting from adjacent groups .
- IR Spectroscopy : C-F stretches (1100–1200 cm⁻¹) and ether C-O vibrations (1050–1150 cm⁻¹) provide functional group validation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
